Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate

Coronary Vasodilation Calcium Antagonism Cardiovascular Pharmacology

Select Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate for calcium channel research based on verified superior potency: 3× coronary vasodilation vs. Fostedil and 2× vs. diltiazem in anesthetized dogs (EP0185132A1). The unique 2-oxopyrrolidino phosphinate moiety—not a generic phosphonate—delivers this enhanced activity, making it the optimal positive control and reference standard for medicinal chemistry campaigns. Its well-characterized pA₂ protocol in guinea pig ileum provides a validated experimental framework for competitive antagonist studies. Generic substitution is scientifically unjustified; insist on structure-specific differentiation.

Molecular Formula C20H21N2O3PS
Molecular Weight 400.4 g/mol
CAS No. 104608-36-8
Cat. No. B009079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate
CAS104608-36-8
Synonymsethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate
Molecular FormulaC20H21N2O3PS
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N4CCCC4=O
InChIInChI=1S/C20H21N2O3PS/c1-2-25-26(24,22-13-5-8-19(22)23)14-15-9-11-16(12-10-15)20-21-17-6-3-4-7-18(17)27-20/h3-4,6-7,9-12H,2,5,8,13-14H2,1H3
InChIKeyHTAUUADKDLLMRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate (CAS 104608-36-8): A Validated Coronary Vasodilator Lead


Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate is a synthetic organophosphinate derivative belonging to the (4-benzothiazol-2-ylbenzyl)phosphinate/phosphonate class, originally developed as a calcium antagonist [1]. Its structure incorporates a benzothiazole ring, a benzyl linker, and a unique 2-oxopyrrolidino phosphinate ester moiety [2]. This compound is specifically identified as the most effective coronary vasodilator (compound 7a/100) in a series of structural modifications of the prototype calcium antagonist Fostedil (KB-944) [1].

Why Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate Cannot Be Substituted by Other In-Class Calcium Antagonists


Generic substitution among in-class benzothiazole phosphonates and phosphinates is not scientifically justified due to profound structure-activity relationship (SAR) differences. The replacement of the diethyl phosphonate group of Fostedil with a cyclic 2-oxopyrrolidino phosphinate moiety dramatically alters pharmacological potency [1]. The patent data explicitly demonstrate that varying the heterocyclic ring size (pyrrolidino vs. piperidino vs. oxazolidino) and the benzothiazole substitution produces compounds with widely different coronary vasodilator and calcium antagonistic activities [2]. Therefore, selection must be guided by the specific quantitative differentiation data provided below.

Quantitative Differentiation of Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate from Closest Analogs


Coronary Vasodilator Potency: 3× More Potent than Fostedil (KB-944)

In a direct head-to-head comparison in anesthetized dogs, the 2-oxopyrrolidino derivative (compound 7a, identical to the target compound) exhibited coronary vasodilator activity that was 3 times more potent than that of the parent calcium antagonist Fostedil (KB-944, diethyl 4-(benzothiazol-2-yl)benzylphosphonate) [1].

Coronary Vasodilation Calcium Antagonism Cardiovascular Pharmacology

Coronary Vasodilator Potency: 2× More Potent than Diltiazem Hydrochloride

The same direct head-to-head study also compared the target compound to the clinically established calcium antagonist diltiazem hydrochloride. The 2-oxopyrrolidino derivative (7a) showed coronary vasodilator activity that was 2 times more potent than diltiazem [1].

Coronary Vasodilation Calcium Antagonism Comparative Pharmacology

Structural Differentiation: Critical Role of the 2-Oxopyrrolidino Phosphinate Moiety

The patent explicitly lists compound 100 (Ethyl 4-(benzothiazol-2-yl)benzyl-(2-oxo-pyrrolidino)phosphinate) alongside eleven direct structural analogs, including the corresponding piperidino (101), homopiperidino (102), oxazolidino (106), and 5-fluorobenzothiazolyl variants (103-105, 109-111) [1]. The patent's comparative pharmacological testing demonstrates that only the 2-oxopyrrolidino substitution pattern achieves the maximal coronary vasodilator and calcium antagonistic activity, with all other heterocyclic modifications showing inferior activity [1].

Medicinal Chemistry Structure-Activity Relationship Phosphinate Chemistry

Calcium Antagonistic Activity: pA2 Value Profile Supporting Competitive Ca²⁺ Channel Blockade

The patent describes a standardized isolated guinea pig ileum assay for calcium antagonistic activity (pA2 value) in which compound 100 (the target compound) and its analogs were tested alongside compound A (Fostedil). The pA2 values for the series are reported in Table 1 of the patent, with the 2-oxopyrrolidino derivative showing a quantifiably higher pA2 value than the comparator Fostedil, indicating more potent competitive calcium channel blockade [1].

Calcium Channel Blockade pA2 Determination Smooth Muscle Pharmacology

Hypotensive Activity and Therapeutic Index Advantage Over Fostedil

Patent Table 2 reports the intravenous doses required to increase coronary blood flow by 75% (CBF-ID₇₅) and decrease mean systemic blood pressure by 15% (MBP-DD₁₅) for compound 100 and Fostedil. Furthermore, Table 3 presents acute oral toxicity data (LD₅₀ in mice). The patent explicitly concludes that the compounds of formula (I), including compound 100, have better hypotensive activity than Fostedil and low toxicity [1].

Hypotensive Activity Therapeutic Index Acute Toxicity

Recommended Research and Industrial Application Scenarios for Ethyl (4-benzothiazol-2-ylbenzyl)(2-oxopyrrolidino)phosphinate


Calcium Antagonist Tool Compound for in Vivo Cardiovascular Pharmacology

With coronary vasodilator potency 3× that of Fostedil and 2× that of diltiazem in anesthetized dogs [1], this compound is the premier choice for researchers requiring a potent, parenterally administered calcium antagonist to probe coronary flow regulation in large animal models. Its superior potency allows for lower dosing, minimizing solvent-related artifacts.

Structure-Activity Relationship (SAR) Benchmark for Benzothiazole Phosphinate Libraries

As the most active member among twelve close analogs listed in patent EP0185132A1 [2], this compound serves as the optimal positive control and reference standard for any medicinal chemistry campaign exploring 2-oxopyrrolidino phosphinate derivatives or related calcium channel modulators.

Isolated Tissue Pharmacological Studies of Competitive Calcium Antagonism

The patent's detailed pA2 determination protocol in isolated guinea pig ileum [2] provides a validated experimental framework. Researchers can directly use this compound to establish concentration-response curves and compare competitive calcium channel blockade with other known antagonists.

Academic Reference Standard for Fostedil Analog Optimization

For laboratories studying the evolution of calcium antagonists, this compound represents the key evolutionary step from Fostedil (diethyl phosphonate) to phosphinate-based structures. Its well-documented synthetic route and pharmacological characterization [1][2] make it an ideal reference material for teaching and comparative pharmacology.

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